molecular formula C7H13FN2 B1398031 (S)-1-azetidin-3-yl-3-fluoropyrrolidine CAS No. 1403763-31-4

(S)-1-azetidin-3-yl-3-fluoropyrrolidine

Cat. No. B1398031
CAS RN: 1403763-31-4
M. Wt: 144.19 g/mol
InChI Key: YFIAGLYBZPKKMO-LURJTMIESA-N
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Description

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .

Scientific Research Applications

Antibacterial Applications

(S)-1-azetidin-3-yl-3-fluoropyrrolidine and related compounds have shown significant potential in the field of antibacterial research. Notably, azetidinylquinolones, a group of compounds related to this compound, have been identified for their outstanding broad-spectrum antibacterial activity, particularly against Gram-positive organisms. These compounds demonstrate improved in vivo efficacy and high blood levels, making them promising candidates for further development (Frigola et al., 1993). Another study highlights the synthesis and evaluation of novel quinolones bearing fluorinated pyrrolidin-1-yl substituents, exhibiting potent antibacterial activity against resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) (Inagaki et al., 2003).

Drug Discovery and Synthesis

In the context of drug discovery, the integration of azetidin-3-yl groups into heteroaromatic bases using radical addition methods (Minisci reaction) has been demonstrated. This process has been utilized in the modification of compounds used in drug discovery, such as EGFR inhibitors and antimalarial drugs (Duncton et al., 2009).

Antileishmanial Applications

Compounds based on azetidin-2-ones have been synthesized and screened for their antileishmanial activity against Leishmania major. These compounds, particularly the diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, have shown promising anti-parasitic activity, with some displaying activity comparable to amphotericin B, a clinically used antileishmanial drug (Singh et al., 2012).

Anti-Inflammatory and Analgesic Applications

Research into quinoline derivatives bearing azetidinones scaffolds has revealed significant anti-inflammatory and analgesic activities. These derivatives have been synthesized and evaluated using carrageenan-induced rat paw models and Eddy's hot plate method, showing potent activities comparable to non-steroidal anti-inflammatory drugs (NSAIDs) (Gupta & Mishra, 2016).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves studying how the compound interacts with biological systems and the biochemical processes it affects .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and disposal methods .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(3S)-1-(azetidin-3-yl)-3-fluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2/c8-6-1-2-10(5-6)7-3-9-4-7/h6-7,9H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIAGLYBZPKKMO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1F)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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